molecular formula C23H22N2O3 B2578186 2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide CAS No. 922948-91-2

2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide

Cat. No.: B2578186
CAS No.: 922948-91-2
M. Wt: 374.44
InChI Key: ZKEMFUJENWPXCI-UHFFFAOYSA-N
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Description

2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide (CAS 922948-91-2) is a synthetic organic compound with a molecular formula of C23H22N2O3 and a molecular weight of 374.44 g/mol . This high-purity compound (95%+) is intended for research and development applications only. The molecular structure integrates a naphthalene core, a carboxamide linker, and a phenyl ring substituted with a 2-oxopyrrolidine group, a feature of significant interest in medicinal chemistry due to the prevalence of pyrrolidine and its derivatives in biologically active molecules . The 2-oxopyrrolidine (2-pyrrolidinone) moiety is a saturated five-membered heterocycle found in numerous pharmacologically active compounds and has been associated with mechanisms targeting kappa opioids, dopamine D4 receptors, and HIV reverse transcriptase . Researchers can explore this compound as a key building block or intermediate in developing novel therapeutic agents. Furthermore, structurally related naphthalene-carboxamide compounds have demonstrated potent cytotoxic activity against multidrug-resistant cancer cell lines in scientific studies, suggesting potential research applications in oncology and investigations into overcoming drug resistance . This product is supplied for laboratory research use and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-2-28-20-14-9-16-6-3-4-7-19(16)22(20)23(27)24-17-10-12-18(13-11-17)25-15-5-8-21(25)26/h3-4,6-7,9-14H,2,5,8,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEMFUJENWPXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=C(C=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and high-throughput screening may be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds .

Scientific Research Applications

2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide apart is its unique combination of functional groups and structural features. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .

Biological Activity

2-Ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a naphthalene core, an ethoxy group, and a pyrrolidine moiety, suggests a range of biological activities, particularly in neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Features

The compound's structure can be summarized as follows:

Component Description
Naphthalene CoreProvides aromatic stability and hydrophobic characteristics.
Ethoxy GroupEnhances solubility and may influence pharmacokinetics.
Pyrrolidine MoietyImplicated in neuropharmacological activity and receptor interactions.

Research indicates that 2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide interacts with several biological targets:

  • Acetylcholinesterase Inhibition : The compound has shown inhibitory effects on acetylcholinesterase, an enzyme crucial for neurotransmission. This inhibition is particularly relevant for conditions like Alzheimer's disease, where enhanced cholinergic signaling is desired.
  • Psychotropic Effects : Studies suggest that the compound may exhibit anxiolytic and antidepressant-like activities, potentially through modulation of neurotransmitter systems.
  • Cerebroprotective Properties : The presence of the pyrrolidine ring may confer protective effects against neurotoxicity, suggesting a role in neuroprotection and cognitive enhancement.

Biological Activity Studies

Several studies have explored the biological activity of this compound and related derivatives:

  • Neuropharmacological Studies : A study demonstrated that compounds with similar structures could modulate neurotransmitter systems effectively, indicating potential therapeutic applications for mood disorders.
  • Cytotoxicity Testing : In vitro assays have indicated that related compounds exhibit cytotoxic effects against various cancer cell lines, suggesting a broader anticancer potential for derivatives of this class .

Case Studies

  • Acetylcholinesterase Inhibitory Activity :
    • A study reported that derivatives of naphthalene carboxamides showed significant inhibition of acetylcholinesterase with IC50 values indicating their potential use in treating neurodegenerative diseases.
  • Psychotropic Activity :
    • Research into the psychotropic effects of similar compounds revealed their capacity to reduce anxiety-like behaviors in animal models, supporting the hypothesis that 2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide may possess similar effects.
  • Cerebroprotective Effects :
    • Investigations into the cerebroprotective properties highlighted that compounds with a pyrrolidine structure can enhance neuronal survival under stress conditions, indicating potential applications in neuroprotection.

Comparative Analysis

To better understand the unique properties of 2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide, it is useful to compare it with other related compounds:

Compound Name Structural Features Biological Activity
4-Methyl-N-[4-(2-pyrrolidinyl)phenyl]naphthalene-1-carboxamidePyrrolidine ring, naphthalene coreNeuroprotective effects
Naphthalene derivativesAromatic naphthalene structureVarious chemical reactivities
Ethoxy-substituted compoundsEthoxy group presenceSimilar reactivity patterns

Q & A

Q. What synthetic methodologies are reported for 2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with naphthol derivatives and functionalizing via nucleophilic substitution or coupling reactions. For example:

  • Step 1 : Formation of the naphthalene-1-carboxamide core via condensation of naphthol derivatives with carbonylating agents in polar aprotic solvents (e.g., DMF) using bases like K₂CO₃ .
  • Step 2 : Introduction of the 2-oxopyrrolidin-1-ylphenyl group via Buchwald-Hartwig amination or Ullmann coupling .
    Optimization strategies :
    • Solvent selection : DMF or DMSO enhances solubility of intermediates.
    • Catalyst systems : Palladium-based catalysts improve coupling efficiency.
    • Purification : Column chromatography or recrystallization minimizes impurities.
      Reference yields range from 60–85% depending on substrate reactivity .

Q. What spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

  • NMR : 1^1H and 13^13C NMR verify substituent positions (e.g., ethoxy group at δ 1.4–1.6 ppm for CH₃ and δ 4.1–4.3 ppm for OCH₂) .
  • X-ray crystallography : Single-crystal studies resolve bond angles (e.g., C–C–C angles in the naphthalene core: 119–122°) and confirm planar geometry of the carboxamide group .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 403.18) .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound?

  • Molecular docking : Density Functional Theory (DFT) calculations assess binding affinity to targets (e.g., kinases or GPCRs). For instance, the 2-oxopyrrolidine moiety may form hydrogen bonds with catalytic lysine residues in enzyme active sites .
  • ADMET prediction : Tools like SwissADME evaluate lipophilicity (LogP ≈ 3.5) and blood-brain barrier permeability, suggesting CNS activity potential .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Purity validation : Use HPLC (>95% purity) to exclude batch-to-batch variability .
  • Assay standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa) and incubation time. For example, IC₅₀ values may vary by 10–20% due to differential protein expression .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects .

Q. What structure-activity relationship (SAR) insights guide the design of analogs with improved efficacy?

  • Key modifications :
    • Ethoxy group replacement : Substituting with bulkier alkoxy groups (e.g., isopropoxy) may enhance hydrophobic interactions.
    • Pyrrolidinone ring : Introducing electron-withdrawing groups (e.g., fluorine) improves metabolic stability .
  • Activity data : Analogues with para-substituted phenyl groups show 2–3× higher potency in kinase inhibition assays .

Methodological Recommendations

  • Synthetic protocols : Follow for scalable routes, but substitute propargyl bromide with safer coupling agents (e.g., aryl boronic acids) to reduce toxicity .
  • Crystallographic analysis : Use low-temperature (123 K) X-ray diffraction to minimize thermal motion artifacts .

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